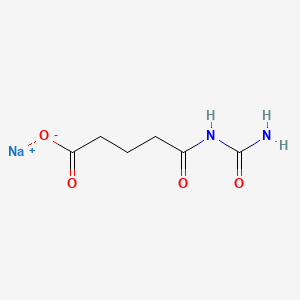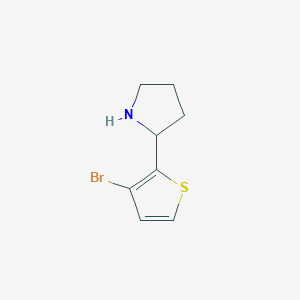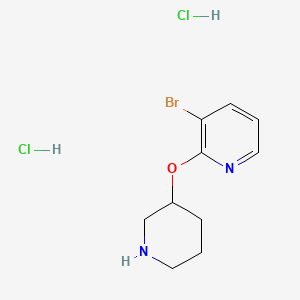
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a piperidin-3-yloxy group. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: The brominated pyridine undergoes a nucleophilic substitution reaction with piperidin-3-ol to form 3-Bromo-2-(piperidin-3-yloxy)pyridine.
Formation of Dihydrochloride: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromine atom or modify the piperidin-3-yloxy group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Aplicaciones Científicas De Investigación
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but lacks the piperidin-3-yloxy group.
2-(Piperidin-3-yloxy)pyridine: Similar structure but lacks the bromine atom.
3-Chloro-2-(piperidin-3-yloxy)pyridine: Similar structure with chlorine instead of bromine.
Uniqueness
3-Bromo-2-(piperidin-3-yloxy)pyridinedihydrochloride is unique due to the combination of the bromine atom and piperidin-3-yloxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H15BrCl2N2O |
|---|---|
Peso molecular |
330.05 g/mol |
Nombre IUPAC |
3-bromo-2-piperidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2O.2ClH/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8;;/h2,4,6,8,12H,1,3,5,7H2;2*1H |
Clave InChI |
NOJXTAVDPDSCAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)OC2=C(C=CC=N2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


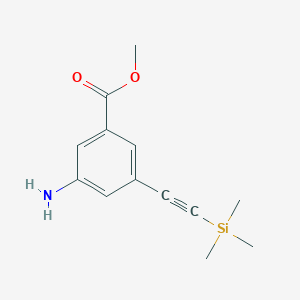
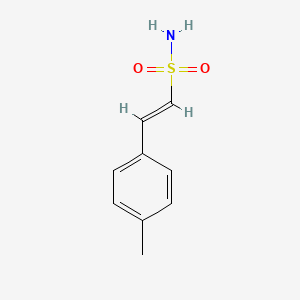

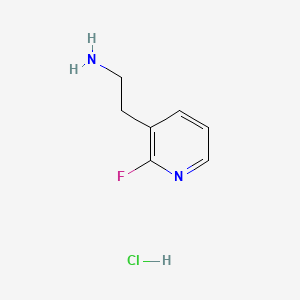
![2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/no-structure.png)
